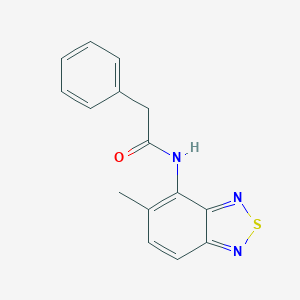
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine (MNPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. MNPS is a piperazine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用机制
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine exerts its inhibitory activity on enzymes through various mechanisms. For example, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits PDE5 by binding to the active site of the enzyme and preventing the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and vasodilation. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits CA by binding to the zinc ion in the active site of the enzyme, leading to the inhibition of the catalytic activity of the enzyme. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits AChE by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine, leading to increased levels of acetylcholine and enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to have various biochemical and physiological effects, depending on the enzyme targeted. For example, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to increase cGMP levels and enhance vasodilation, leading to the treatment of erectile dysfunction. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis, leading to the potential treatment of cancer. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to enhance cholinergic neurotransmission, leading to potential applications in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has several advantages for lab experiments, including its high potency and selectivity for various enzymes, its fluorescent properties for imaging applications, and its potential as a lead compound for drug discovery and development. However, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine also has limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties for clinical use.
未来方向
There are several future directions for 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine research, including the optimization of its pharmacokinetic properties, the development of 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine-based fluorescent probes for imaging applications, and the exploration of its potential as a lead compound for drug discovery and development. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine may have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and erectile dysfunction. Overall, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has shown promising results in preclinical studies and warrants further investigation for its potential use in biomedical research.
合成方法
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine can be synthesized through various methods, including the reaction of 1-naphthalenesulfonyl chloride with 1-methylpiperazine in the presence of a base such as triethylamine. Another method involves the reaction of 1-naphthalenesulfonyl chloride with 1-methylpiperazine in the presence of a palladium catalyst. The yield of 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
科学研究应用
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), carbonic anhydrase (CA), and acetylcholinesterase (AChE). 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has also been shown to have antitumor activity against various cancer cell lines. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been studied for its potential use as a fluorescent probe for imaging applications.
属性
分子式 |
C15H18N2O2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
1-methyl-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C15H18N2O2S/c1-16-9-11-17(12-10-16)20(18,19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3 |
InChI 键 |
SQNKUIRADNSUJC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)


![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)




![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)